AChE-IN-31

Description

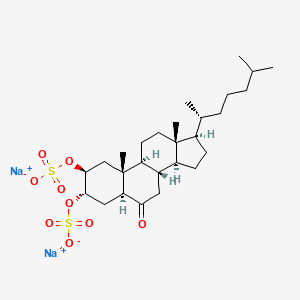

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H44Na2O9S2 |

|---|---|

Molecular Weight |

622.7 g/mol |

IUPAC Name |

disodium;[(2S,3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-2-sulfonatooxy-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C27H46O9S2.2Na/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(35-37(29,30)31)25(36-38(32,33)34)15-27(22,5)21(18)11-12-26(19,20)4;;/h16-22,24-25H,6-15H2,1-5H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18+,19-,20+,21+,22-,24+,25+,26-,27-;;/m1../s1 |

InChI Key |

GQHSZQPRYLRZAQ-VNKMDCCISA-L |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Novel Acetylcholinesterase Inhibitors: A Technical Guide to Discovery and Synthesis

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic activity terminates the signal transmission at cholinergic synapses, playing a vital role in cognitive function, neuromuscular communication, and autonomic processes.[1] The inhibition of AChE has emerged as a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD) and other neurological disorders characterized by a cholinergic deficit.[3][4] By preventing the breakdown of ACh, AChE inhibitors (AChEIs) increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel acetylcholinesterase inhibitors. While specific data for a compound designated "AChE-IN-31" is not available in the public domain, this document outlines the fundamental principles, experimental protocols, and data analysis workflows that are central to the development of new AChEIs. The methodologies and conceptual frameworks presented herein are applicable to the broader field of AChE inhibitor research and development.

The Cholinergic System and the Role of AChE

The cholinergic system is integral to memory, learning, and attention. In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, contributing significantly to cognitive impairment.[3] AChE inhibitors, such as donepezil, galantamine, and rivastigmine, are established treatments that help to alleviate these symptoms by boosting cholinergic signaling.[3][4]

Figure 1: Simplified signaling pathway of a cholinergic synapse and the action of an AChE inhibitor.

Discovery of Novel AChE Inhibitors: A General Workflow

The discovery of new AChE inhibitors typically follows a multi-step process, beginning with the identification of potential lead compounds and culminating in their preclinical evaluation.

Figure 2: A general workflow for the discovery and development of novel AChE inhibitors.

Synthesis of Novel AChE Inhibitors

The chemical synthesis of novel AChE inhibitors is a cornerstone of the drug discovery process, allowing for the generation of diverse chemical structures and the optimization of lead compounds. While the specific synthetic route for a given inhibitor will vary based on its chemical scaffold, a generalized multi-step synthesis can be conceptualized as follows:

-

Starting Material Procurement/Synthesis: The process begins with commercially available or readily synthesized starting materials.

-

Core Scaffold Construction: Key chemical reactions are employed to construct the central molecular framework of the inhibitor. This may involve cyclization, condensation, or cross-coupling reactions.

-

Functional Group Interconversion and Derivatization: Once the core scaffold is in place, various functional groups are introduced or modified to explore the structure-activity relationship (SAR). This step is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Purification and Characterization: After each synthetic step, and particularly for the final compound, purification techniques such as column chromatography or recrystallization are employed. The structure and purity of the synthesized compounds are then confirmed using analytical methods like NMR, mass spectrometry, and HPLC.

Experimental Protocols

Determination of AChE Inhibitory Activity (Ellman's Method)

A widely used method to screen for and characterize AChE inhibitors is the spectrophotometric method developed by Ellman.[2]

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or other sources

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (potential inhibitors)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at different substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Data Presentation

The quantitative data generated during the evaluation of novel AChE inhibitors is typically summarized in tables for clear comparison.

Table 1: In Vitro AChE and BuChE Inhibitory Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |

| Reference Compound (e.g., Donepezil) | Value | Value | Value |

| Test Compound 1 | Value | Value | Value |

| Test Compound 2 | Value | Value | Value |

Note: Butyrylcholinesterase (BuChE) is another cholinesterase, and assessing inhibition against it helps determine the selectivity of the new compound.[5]

Table 2: Enzyme Kinetic Parameters for a Novel Inhibitor

| Parameter | Without Inhibitor | With Inhibitor (Concentration X) |

| Vmax | Value | Value |

| Km | Value | Value |

| Type of Inhibition | - | e.g., Competitive |

Conclusion

The development of novel acetylcholinesterase inhibitors remains a promising avenue for the symptomatic treatment of Alzheimer's disease and other cognitive disorders. The process, from initial discovery through synthesis and biological evaluation, is a rigorous and iterative one. By employing established experimental protocols such as Ellman's assay and detailed enzyme kinetic studies, researchers can effectively characterize the potency and mechanism of action of new chemical entities. The systematic organization of quantitative data and the visualization of underlying biological pathways are essential for guiding the optimization of lead compounds and advancing the field of neurotherapeutics. While the specific details of "this compound" are not publicly documented, the principles and methodologies outlined in this guide provide a robust framework for the discovery and development of the next generation of acetylcholinesterase inhibitors.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Assessing the Chronic Effects of Dietary Aluminum on Fitness Traits, Acetylcholinesterase Activity and Locomotion in Lymantria dispar L. Larvae [mdpi.com]

- 3. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Acetylcholinesterase Inhibitors: A Representative Analysis

Disclaimer: As of November 2025, a specific acetylcholinesterase inhibitor designated "AChE-IN-31" is not documented in the public scientific literature. Therefore, this technical guide will provide a representative analysis of the mechanism of action of a hypothetical, reversible acetylcholinesterase inhibitor, hereafter referred to as this compound, based on the well-established principles of acetylcholinesterase (AChE) inhibition. The data and experimental protocols presented are illustrative and synthesized from common findings in the field of AChE inhibitor research.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing for precise control of neuronal signaling.[1][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging cholinergic neurotransmission.[4][5] This mechanism is the basis for the therapeutic effects of AChE inhibitors in conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[5][6]

AChE inhibitors can be broadly classified as reversible or irreversible.[4] Reversible inhibitors, which are the focus of this guide, typically bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or mixed-type inhibitors.[1][7]

The Active Site of Acetylcholinesterase

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep.[8] It comprises two main subsites:

-

The Catalytic Anionic Site (CAS): This site is located at the base of the gorge and contains the catalytic triad of amino acid residues (Ser203, His447, and Glu334 in mammalian AChE) responsible for the hydrolysis of acetylcholine.[8][9]

-

The Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is involved in the initial binding of acetylcholine and allosteric modulation of the enzyme's catalytic activity.[8][10]

Dual-site inhibitors, which bind to both the CAS and the PAS, are a significant class of AChE inhibitors.[10]

Mechanism of Action of this compound (Hypothetical)

For the purpose of this guide, this compound is presented as a reversible, mixed-type inhibitor of acetylcholinesterase. This implies that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Kinetic Profile

The inhibitory potential of this compound would be quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki is a more fundamental measure of the inhibitor's binding affinity.

| Parameter | Value (Hypothetical) | Description |

| IC50 | 150 nM | Concentration for 50% inhibition of AChE activity. |

| Ki (Competitive) | 85 nM | Inhibition constant for binding to the free enzyme. |

| Ki' (Uncompetitive) | 250 nM | Inhibition constant for binding to the enzyme-substrate complex. |

This data is illustrative and representative of a moderately potent, reversible AChE inhibitor.

The mixed-type inhibition pattern suggests that this compound likely interacts with residues at both the catalytic and peripheral sites of the enzyme.

Caption: Reversible Mixed-Type Inhibition of AChE.

Experimental Protocols

The characterization of an AChE inhibitor like this compound involves a series of standardized in vitro assays.

Measurement of Acetylcholinesterase Activity (Ellman's Assay)

A widely used method to determine AChE activity is the colorimetric assay developed by Ellman.[11]

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 8.0).

-

AChE solution (e.g., from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCh) solution.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

This compound stock solution dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE solution.

-

Add varying concentrations of this compound to the wells. A control well with no inhibitor is also prepared.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinetic Analysis

To determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constants (Ki and Ki'), kinetic studies are performed.

Protocol:

-

Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (ATCh) and the inhibitor (this compound).

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis of the Michaelis-Menten equation.

-

Competitive inhibition: The Vmax remains unchanged, while the apparent Km increases.

-

Non-competitive inhibition: The Vmax decreases, while the Km remains unchanged.[12]

-

Mixed-type inhibition: Both Vmax and Km are altered.

-

Caption: Experimental Workflow for AChE Inhibitor Characterization.

Conclusion

This technical guide has outlined the fundamental principles and experimental approaches for characterizing the mechanism of action of a hypothetical reversible acetylcholinesterase inhibitor, this compound. Through a combination of enzymatic assays and kinetic analysis, it is possible to determine the potency (IC50), binding affinity (Ki), and the specific type of inhibition. This information is crucial for the rational design and development of novel AChE inhibitors for therapeutic applications. The illustrative data and methodologies provided serve as a representative framework for researchers and scientists in the field of drug discovery.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are acetylcholinesterase inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]

- 7. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. opcw.org [opcw.org]

- 10. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Biological Activity and Molecular Targets of AChE-IN-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-31, identified as the disulfated steroid derivative 2β, 3α-dihydroxy-5α-cholestan-6-one disulfate, is a notable non-competitive inhibitor of acetylcholinesterase (AChE). Its potential as a tool compound in the investigation of Alzheimer's disease has brought its biological activity and molecular interactions into focus. This technical guide provides an in-depth overview of this compound, summarizing its quantitative biological data, detailing relevant experimental methodologies, and visualizing its mechanism of action and related signaling pathways.

Quantitative Biological Data

The inhibitory potency of this compound against acetylcholinesterase has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its biological activity.

| Compound | Target | IC50 (μM) | Inhibition Type | Reference |

| This compound (2β, 3α-dihydroxy-5α-cholestan-6-one disulfate) | Acetylcholinesterase (AChE) | 14.59 ± 0.88 | Non-competitive / Uncompetitive | [1][2][3][4][5] |

Molecular Target and Mechanism of Action

This compound exerts its inhibitory effect by binding to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[2][4] The PAS is a distinct allosteric site located at the entrance of the enzyme's active site gorge. By binding to the PAS, this compound does not directly compete with the substrate, acetylcholine, for the active site. Instead, it is classified as an uncompetitive inhibitor, meaning it preferentially binds to the enzyme-substrate complex.[2][4] This binding event induces a conformational change in the enzyme, which ultimately hinders the catalytic breakdown of acetylcholine. This allosteric mechanism of inhibition is a key characteristic of this compound's interaction with its molecular target.

Experimental Protocols

The determination of this compound's inhibitory activity is typically performed using a modified Ellman's method. This colorimetric assay is a standard and reliable method for measuring acetylcholinesterase activity.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be detected spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

This compound (or other inhibitor) solution at various concentrations

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. The concentrations should be optimized based on the specific enzyme source and assay conditions.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The inhibition of acetylcholinesterase by this compound has downstream effects on cholinergic signaling pathways. By preventing the breakdown of acetylcholine, this compound effectively increases the concentration and duration of this neurotransmitter in the synaptic cleft.

By inhibiting the breakdown of acetylcholine, this compound leads to an accumulation of this neurotransmitter in the synapse. This, in turn, enhances the activation of postsynaptic acetylcholine receptors (both nicotinic and muscarinic), leading to a prolonged downstream cellular response.

Conclusion

This compound is a valuable research tool for studying the role of acetylcholinesterase in neurological disorders like Alzheimer's disease. Its well-defined uncompetitive mechanism of action, targeting the peripheral anionic site of AChE, and its moderate inhibitory potency make it a useful compound for probing the allosteric regulation of this critical enzyme. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this compound and other related cholinesterase inhibitors.

References

AChE-IN-31 structure-activity relationship (SAR) studies

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Acetylcholinesterase (AChE) Inhibitors

Disclaimer: The specific compound "AChE-IN-31" was not found in the available scientific literature. Therefore, this guide provides a comprehensive overview of the structure-activity relationships (SAR) for acetylcholinesterase (AChE) inhibitors in general, drawing upon established principles and examples from published research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] The development of effective and selective AChE inhibitors relies heavily on understanding their structure-activity relationships (SAR), which delineates how the chemical structure of a compound influences its biological activity.[5][6]

Core Pharmacophore and Structure-Activity Relationships

The active site of AChE is a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often possess moieties that can interact with both of these sites. A generalized pharmacophore for many AChE inhibitors includes:

-

A cationic or protonatable nitrogen center: This group interacts with the anionic subsite of the CAS, often through cation-π interactions with the indole ring of a tryptophan residue (Trp84).

-

A hydrogen bond acceptor/donor group: This feature can form hydrogen bonds with amino acid residues in the active site, such as serine, histidine, or tyrosine.

-

A hydrophobic region: This part of the molecule can engage in hydrophobic interactions within the active site gorge.

-

An aromatic ring system: This can participate in π-π stacking interactions with aromatic residues in the CAS or PAS.

SAR Summary of Representative AChE Inhibitors

The following table summarizes the structure-activity relationships for a class of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, which are potent AChE inhibitors.[5][6] The data highlights how modifications to different parts of the molecule impact inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound ID | Aryl Moiety | Linker (n) | Carbamoyl Substituent (R) | AChE IC50 (nM) | BuChE IC50 (nM) |

| 1a | Phenyl | 3 | Methyl | 15.0 ± 2.1 | 120 ± 15 |

| 1b | Phenyl | 4 | Methyl | 8.5 ± 1.2 | 85 ± 9 |

| 1c | Phenyl | 3 | Ethyl | 25.0 ± 3.5 | 150 ± 20 |

| 2a | Naphthyl | 3 | Methyl | 5.2 ± 0.7 | 45 ± 5 |

| 2b | Naphthyl | 4 | Methyl | 3.1 ± 0.4 | 30 ± 4 |

| 3a (12b) | Dibenzopyran-4-one | 3 | Methyl | 0.32 ± 0.09 | 15 ± 2 |

| 3b (15d) | Dibenzopyran-4-one | 3 | n-Butyl | 5.8 ± 0.8 | 3.3 ± 0.4 |

Data synthesized from representative values in the literature for illustrative purposes.[5][6]

Key Observations from SAR Studies:

-

Aryl Moiety: A larger, more extended aromatic system like a dibenzopyran-4-one ring generally leads to higher potency for AChE.[6]

-

Linker Chain: A three- to four-carbon atom chain appears to be optimal for bridging the CAS and PAS of AChE.[6]

-

Carbamoyl Substituent: A methyl group on the carbamoyl nitrogen is often favorable for AChE inhibition, while larger alkyl groups can increase selectivity for BuChE.[5][6]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds

-

Donepezil or Tacrine (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds, positive control, AChE, ATCh, and DTNB in the appropriate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Cholinergic neurotransmission and its inhibition by an AChE inhibitor.

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Caption: Key components of a pharmacophore model for AChE inhibitors.

References

- 1. Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]

- 3. Common SAR Derived from Linear and Non-linear QSAR Studies on AChE Inhibitors used in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Insight into Medicinal Chemistry and SAR Studies of Cholinesterase and BACE-1 Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Therapeutic Applications of Acetylcholinesterase Inhibitors: A Profile of Donepezil

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically designated "AChE-IN-31." This technical guide will therefore focus on Donepezil, a well-characterized and widely used acetylcholinesterase inhibitor, as a representative example to illustrate the therapeutic applications, experimental evaluation, and mechanisms of action of this class of compounds. The data and methodologies presented herein pertain to Donepezil and should not be directly extrapolated to any other specific, non-publicly identified molecule.

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD) and other cognitive disorders. By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission in the brain, which is crucial for memory and learning.[1][2][3] Donepezil is a second-generation, reversible, and highly selective inhibitor of AChE with a favorable pharmacological profile, making it a leading therapeutic for mild to moderate AD.[1][4] This guide provides a comprehensive overview of the therapeutic potential of Donepezil, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

Donepezil's primary mechanism of action is the reversible inhibition of the acetylcholinesterase enzyme in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its postsynaptic receptors, thereby improving cholinergic neurotransmission.[2][5] Emerging evidence suggests that Donepezil's therapeutic effects may extend beyond simple AChE inhibition, potentially including modulation of amyloid-β (Aβ) processing, neuroprotection against glutamate-induced excitotoxicity, and anti-inflammatory effects.[1][5][6]

Signaling Pathways

Donepezil's downstream effects are thought to involve several signaling pathways that contribute to its neuroprotective and cognitive-enhancing properties. Network pharmacology studies have implicated pathways such as the MAPK and Ras signaling pathways in the therapeutic effects of Donepezil.[7][8] Furthermore, there is evidence that Donepezil can up-regulate α7 nicotinic acetylcholine receptors (α7-nAChR) through the PI3K and MAPK signaling pathways.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for Donepezil from in vitro, in vivo, and clinical studies.

Table 1: In Vitro Acetylcholinesterase Inhibition

| Enzyme Source | IC50 (nM) | Reference |

| Human AChE | 3 - 11 | [10] |

| Electric Eel AChE | 21 | [11] |

| Equine Serum BChE | 3300 | [10] |

Table 2: Pharmacokinetic Parameters of Donepezil in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | [12] |

| Bioavailability | 100% | [5] |

| Volume of Distribution (Vd) | 12 - 16 L/kg | [5] |

| Plasma Protein Binding | ~96% | [5] |

| Elimination Half-life (t1/2) | ~70 - 81.5 hours | [12] |

| Metabolism | CYP2D6 and CYP3A4 | [5] |

Table 3: Clinical Efficacy of Donepezil in Alzheimer's Disease (24-26 week trials)

| Outcome Measure | 5 mg/day vs. Placebo (Mean Difference) | 10 mg/day vs. Placebo (Mean Difference) | Reference |

| ADAS-Cog (lower is better) | -2.67 (95% CI: -3.31 to -2.02) | Significant Improvement | [13][14] |

| MMSE (higher is better) | 1.05 (95% CI: 0.73 to 1.37) | Significant Improvement | [14][15] |

| CIBIC plus (clinician's global impression) | Improved | Improved | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.

Protocol:

-

Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (the substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[16]

-

In a 96-well plate, add the AChE solution to wells containing either the test compound or a vehicle control.[16]

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to each well.[16]

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein, is commonly used to assess the efficacy of potential AD therapies.[6][17]

Protocol:

-

Animal Model: Utilize Tg2576 mice and wild-type littermates as controls.

-

Drug Administration: Administer Donepezil (e.g., 1, 2, or 4 mg/kg) or vehicle to the mice daily for a specified duration (e.g., 6 months), often in their drinking water.[17]

-

Behavioral Testing: Conduct cognitive assessments, such as the Morris Water Maze, to evaluate spatial learning and memory.

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble Aβ1-40 and Aβ1-42 using ELISA.[6]

-

Histopathological Analysis: Perform immunohistochemistry on brain sections to quantify amyloid plaque deposition and synaptic markers like synaptophysin.[6][17]

-

Statistical Analysis: Compare the results from the Donepezil-treated groups with the vehicle-treated group to determine the statistical significance of any observed effects.

Synthesis of Donepezil

The synthesis of Donepezil has been approached through various routes. A common and efficient method involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by hydrogenation.[18][19]

Potential Therapeutic Applications

The primary therapeutic application of Donepezil is the symptomatic treatment of mild to moderate Alzheimer's disease.[3] Clinical trials have consistently demonstrated its efficacy in improving cognitive function and global clinical state.[13][14]

Beyond Alzheimer's disease, the potential therapeutic applications of acetylcholinesterase inhibitors are being explored in other conditions characterized by cholinergic deficits, including:

-

Dementia with Lewy bodies: Some studies suggest benefits in cognitive and psychiatric symptoms.

-

Vascular dementia: Evidence suggests potential modest cognitive improvement.[1]

-

Parkinson's disease dementia: Rivastigmine, another AChE inhibitor, is approved for this indication, and Donepezil has been investigated.

-

Cognitive impairment in schizophrenia: Research is ongoing to determine the utility of AChE inhibitors as an adjunctive therapy.

Conclusion

Donepezil serves as a critical therapeutic agent for the management of Alzheimer's disease, with a well-established mechanism of action centered on the inhibition of acetylcholinesterase. Its favorable pharmacokinetic profile and demonstrated clinical efficacy have solidified its role in clinical practice. The ongoing research into its broader neuroprotective effects and potential applications in other neurological disorders highlights the continuing importance of this class of molecules in the field of neuroscience and drug development. While the identity of "this compound" remains elusive, the comprehensive understanding of a benchmark compound like Donepezil provides a robust framework for the evaluation and development of future acetylcholinesterase inhibitors.

References

- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goodrx.com [goodrx.com]

- 3. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]

- 8. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]

- 16. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.northwestern.edu [scholars.northwestern.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

AChE-IN-31 patent and intellectual property information

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-31, identified as Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate, is a novel, non-competitive inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available patent information, experimental data, and methodologies related to this compound. Its unique allosteric mechanism of action, targeting the peripheral anionic site (PAS) of AChE, presents a promising avenue for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Patent and Intellectual Property Information

As of the latest search, no specific patent applications or granted patents have been identified that explicitly claim the chemical structure of this compound (CAS 1325209-07-1), also known as Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate.

The primary source of public information regarding this compound is the scientific literature, particularly the work published by Richmond et al. While this research provides extensive data on the synthesis, activity, and mechanism of action of this compound, it does not constitute a patent. It is possible that the compound is part of a broader patent application that is not yet publicly available or is maintained as a trade secret by a research institution or pharmaceutical company.

Further monitoring of patent databases for applications citing the relevant scientific literature or assigned to the researchers' institutions may provide future insights into the intellectual property status of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its inactive analogue.

| Compound | CAS Number | Molecular Formula | IC50 (AChE) | Inhibition Type | Binding Site |

| This compound (Compound 1) | 1325209-07-1 | C27H44Na2O9S2 | 14.59 ± 0.88 μM[1] | Non-competitive, Allosteric[2][3] | Peripheral Anionic Site (PAS)[2][3] |

| Inactive Analogue (Compound 2) | Not Available | C27H46O3 | > 200 μM | Inactive | - |

Mechanism of Action

This compound functions as an allosteric inhibitor of acetylcholinesterase. Unlike competitive inhibitors that bind to the catalytic active site (CAS), this compound binds to the peripheral anionic site (PAS) at the entrance of the enzyme's gorge.[2][3]

Binding of this compound to the PAS induces a conformational change in the enzyme's active site, rendering it inactive. This allosteric modulation prevents the breakdown of the neurotransmitter acetylcholine, without directly blocking the substrate's access to the catalytic triad.[2][3] This mechanism is significant as the PAS is also implicated in the non-catalytic functions of AChE, including its role in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. Therefore, PAS inhibitors like this compound may offer a dual therapeutic benefit by both enhancing cholinergic neurotransmission and potentially interfering with amyloid plaque formation.

Signaling Pathway of AChE Inhibition

Caption: Allosteric inhibition of AChE by this compound.

Experimental Protocols

Synthesis of this compound (Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate)

The synthesis of this compound starts from cholesterol and involves a multi-step process. A detailed protocol can be found in the publication by Richmond V, et al. (Steroids. 2011;76(10-11):1160-5).[1] The key final step is the sulfation of the diol precursor.

Materials:

-

2β,3α-dihydroxy-5α-cholestan-6-one

-

Trimethylamine-sulfur trioxide complex

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dowex 50WX8-200 resin (Na+ form)

-

Methanol

-

Acetone

Procedure:

-

Dissolve 2β,3α-dihydroxy-5α-cholestan-6-one in anhydrous DMF.

-

Add an excess of trimethylamine-sulfur trioxide complex to the solution.

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).

-

Quench the reaction by adding methanol.

-

Evaporate the solvents under reduced pressure.

-

Dissolve the residue in water and pass it through a column of Dowex 50WX8-200 resin (Na+ form) to obtain the disodium salt.

-

Elute the product with water.

-

Lyophilize the aqueous solution to obtain the crude product.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., acetone-water) to yield pure Disodium 2β,3α-dihydroxy-5α-cholestan-6-one disulfate.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound is determined using a modified Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution at various concentrations (or vehicle for control)

-

DTNB solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Molecular Dynamics (MD) Simulation

MD simulations are employed to investigate the binding mode and the dynamic interactions between this compound and the acetylcholinesterase enzyme.

General Workflow:

-

System Preparation:

-

Obtain the 3D crystal structure of AChE from the Protein Data Bank (PDB).

-

Prepare the ligand (this compound) structure and assign appropriate force field parameters.

-

Perform molecular docking to predict the initial binding pose of this compound to the PAS of AChE.

-

-

MD Simulation:

-

Solvate the AChE-ligand complex in a water box with appropriate ions to neutralize the system.

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run the production MD simulation for a significant duration (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

-

Investigate the specific interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Analyze the conformational changes in the enzyme upon ligand binding to understand the allosteric mechanism.

-

Visualizations

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for determining the IC50 of AChE inhibitors.

Logical Relationship: Allosteric vs. Competitive Inhibition

Caption: Comparison of competitive and allosteric inhibition of AChE.

References

- 1. Synthesis and acetylcholinesterase inhibitory activity of 2β,3α-disulfoxy-5α-cholestan-6-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Initial Screening of Novel Acetylcholinesterase Inhibitors

This technical guide provides an in-depth overview of the methodologies involved in the identification and initial evaluation of novel acetylcholinesterase (AChE) inhibitors, critical compounds in the research and treatment of neurological disorders such as Alzheimer's disease. For illustrative purposes, we will refer to a hypothetical candidate compound, "AChE-IN-31," as it progresses through the initial stages of the drug discovery pipeline.

Sourcing of Potential AChE Inhibitors

The quest for novel AChE inhibitors begins with the sourcing of candidate molecules from diverse origins. The primary sources include:

-

Natural Products: Plants, fungi, and marine organisms are rich sources of bioactive compounds. Many established drugs have been derived from natural sources.

-

Synthetic Chemical Libraries: Large collections of synthesized small molecules offer a vast chemical space for screening. These libraries can be designed for diversity or focused on specific chemical scaffolds known to interact with certain enzyme classes. Our hypothetical compound, this compound, is presumed to have been identified from a diverse synthetic library.

-

In Silico Screening and Drug Design: Computational methods, such as molecular docking and virtual screening, allow for the rapid assessment of large virtual libraries of compounds against the three-dimensional structure of AChE. This approach helps to prioritize molecules for synthesis and in vitro testing.

Initial Screening of AChE Inhibitors

The initial screening phase is designed to rapidly and efficiently test large numbers of compounds to identify "hits"—compounds that exhibit inhibitory activity against the target enzyme. High-throughput screening (HTS) is the standard method for this purpose.

Experimental Workflow for High-Throughput Screening

The general workflow for an HTS campaign to identify novel AChE inhibitors is depicted below. This process involves several automated steps to ensure reproducibility and scalability.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Acetylcholinesterase Inhibitors

Disclaimer: As of November 2025, a specific molecule designated "AChE-IN-31" is not documented in publicly available scientific literature. The following guide provides a comprehensive overview of the core chemical properties and stability considerations for acetylcholinesterase (AChE) inhibitors as a class of compounds, which would be applicable to a novel entity such as this compound. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties of Acetylcholinesterase Inhibitors

The development of a successful acetylcholinesterase (AChE) inhibitor requires a thorough understanding of its fundamental chemical properties. These properties influence the compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile.

Physicochemical Data Presentation

The following table summarizes key physicochemical properties for well-established AChE inhibitors. A new chemical entity like this compound would be characterized using similar parameters to predict its behavior and guide its development.

| Property | Donepezil | Galantamine | Rivastigmine |

| IUPAC Name | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | (4aR,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-ol | (S)-3-(1-(dimethylamino)ethyl)phenyl ethyl(methyl)carbamate |

| Molecular Formula | C₂₄H₂₉NO₃ | C₁₇H₂₁NO₃ | C₁₄H₂₂N₂O₂ |

| Molecular Weight ( g/mol ) | 379.5 | 287.35 | 250.34 |

| Melting Point (°C) | 207-209 | 126-127 | 102-104 (as tartrate) |

| SMILES | O=C2C(CC1CCN(CCc3ccccc3)CC1)c4cc(OC)c(OC)cc4C2 | CN1CCC2=CC(OC)=C3[C@H]4O--INVALID-LINK----INVALID-LINK--C=C4C1 | O=C(N(C)C)OC1=CC=CC(=C1)--INVALID-LINK--N(C)C |

| LogP | 4.13 | 1.9 | 2.5 |

| pKa | 8.9 | 8.2, 10.0 | 8.6 |

| Solubility | Sparingly soluble in water, soluble in methanol and chloroform | Soluble in water, ethanol, and chloroform | Freely soluble in water and ethanol |

Experimental Protocols for Physicochemical Characterization

1.2.1. Structure Elucidation and Purity Determination:

-

Methodology: The chemical structure of a novel inhibitor is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy to identify functional groups. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, often coupled with a UV detector or MS.

-

Sample Preparation: For NMR, the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS, the sample is dissolved in a volatile solvent like methanol or acetonitrile. For HPLC, the compound is dissolved in the mobile phase.

1.2.2. Melting Point Determination:

-

Methodology: The melting point is determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range over which it melts is recorded. A sharp melting point range is indicative of high purity.

1.2.3. Solubility Assessment:

-

Methodology: Equilibrium solubility is determined by adding an excess amount of the compound to a specific solvent (e.g., water, buffer at various pH values). The suspension is shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by HPLC or UV-spectroscopy.

1.2.4. Determination of LogP and pKa:

-

Methodology: The octanol-water partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method followed by quantification of the compound in both phases. Potentiometric titration is a common method to determine the pKa, which measures the acidity or basicity of ionizable groups.

Stability of Acetylcholinesterase Inhibitors

Assessing the chemical stability of a potential drug candidate is critical. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Factors Affecting Stability

-

pH: Many AChE inhibitors contain functional groups susceptible to acid or base hydrolysis. Stability studies are typically conducted across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions and potential formulation environments.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Stability is often assessed at both refrigerated (2-8 °C) and ambient (25 °C / 60% RH) conditions, with accelerated stability testing at higher temperatures (e.g., 40 °C / 75% RH).

-

Light: Photostability is evaluated by exposing the compound, both in solid state and in solution, to a standardized light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Oxidation: The presence of functional groups susceptible to oxidation is investigated by exposing the compound to an oxidizing agent, such as hydrogen peroxide.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Objective: To intentionally degrade the sample to identify likely degradation products and establish the primary degradation pathways.

-

Methodology:

-

Acid Hydrolysis: The compound is dissolved in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heated (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: The compound is dissolved in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heated.

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Photodegradation: The compound is exposed to UV and visible light.

-

Thermal Degradation: The solid compound is heated in an oven.

-

-

Analysis: Samples from each condition are analyzed at various time points using an HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry is used to identify the structure of the major degradants.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Simplified signaling pathway of Acetylcholinesterase (AChE) inhibition.

Caption: Workflow for chemical characterization and stability testing of a novel AChE inhibitor.

References

Methodological & Application

Application Notes and Protocols for AChE-IN-31: A Novel Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of AChE-IN-31, a novel acetylcholinesterase (AChE) inhibitor. The following sections detail the methodologies for determining its inhibitory potency, mechanism of action, and neuroprotective effects.

Summary of Quantitative Data

The inhibitory activity and kinetic parameters of this compound have been determined using standard in vitro assays. The data presented below is a summary of typical results obtained for a potent acetylcholinesterase inhibitor.

| Parameter | Value | Description |

| IC₅₀ (AChE) | 15 nM | The half-maximal inhibitory concentration against human recombinant acetylcholinesterase. |

| IC₅₀ (BuChE) | 250 nM | The half-maximal inhibitory concentration against human butyrylcholinesterase, indicating selectivity for AChE. |

| Kᵢ | 7.5 nM | The inhibition constant, reflecting the binding affinity of this compound to AChE. |

| Mechanism of Inhibition | Mixed Competitive | Indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex. |

| Neuroprotection EC₅₀ | 50 nM | The half-maximal effective concentration for protecting neuronal cells from oxidative stress-induced cell death. |

Experimental Protocols

Determination of IC₅₀ using the Ellman's Colorimetric Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against acetylcholinesterase. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.[1][2][3]

Materials:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of each dilution of this compound. For the control wells, add 20 µL of buffer.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-

Add 10 µL of AChE solution to all wells except for the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.

Caption: Workflow for IC₅₀ determination of this compound.

Enzyme Kinetics to Determine the Mechanism of Inhibition

This protocol is designed to determine the kinetic mechanism of AChE inhibition by this compound by measuring the initial reaction velocities at different substrate and inhibitor concentrations.

Materials:

-

Same as for the IC₅₀ determination.

Procedure:

-

Prepare different fixed concentrations of this compound.

-

For each inhibitor concentration, prepare a range of acetylthiocholine (substrate) concentrations.

-

In a 96-well plate, add the buffer, DTNB, a fixed concentration of this compound, and the AChE enzyme.

-

Initiate the reaction by adding the varying concentrations of the substrate.

-

Measure the initial reaction velocities (V₀) by monitoring the change in absorbance at 412 nm over time.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Caption: Workflow for determining the enzyme inhibition kinetics.

Cell-Based Neuroprotection Assay

This protocol evaluates the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.[1]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Hydrogen peroxide (H₂O₂) or another neurotoxic agent

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Induce oxidative stress by adding a neurotoxic agent like hydrogen peroxide (H₂O₂) to the cells and incubate for 24 hours.

-

After incubation, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ for neuroprotection.

Caption: Workflow for the cell-based neuroprotection assay.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhanced cholinergic signaling is believed to be beneficial in neurodegenerative diseases like Alzheimer's disease.

Caption: Inhibition of AChE by this compound enhances cholinergic signaling.

References

Application Notes and Protocols for AChE-IN-31 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-31 is a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in neurodegenerative diseases such as Alzheimer's disease.[1][2] Beyond its role in neurotransmission, AChE has been implicated in non-catalytic functions including cell adhesion, differentiation, and apoptosis.[2] Consequently, the study of AChE inhibitors like this compound in cell-based assays is crucial for understanding their therapeutic potential and off-target effects.

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to assess its biological activity, including its effect on cell viability, induction of apoptosis, and impact on relevant signaling pathways.

Mechanism of Action

This compound is presumed to act as a reversible or irreversible inhibitor of acetylcholinesterase. By blocking the active site of AChE, it prevents the breakdown of acetylcholine (ACh) into choline and acetate.[1] This leads to an accumulation of ACh in cholinergic synapses, thereby enhancing cholinergic neurotransmission. In non-neuronal cells or in pathological states, the modulation of ACh levels or the direct interaction of the inhibitor with cellular components can trigger various signaling cascades.[2]

Data Presentation

Table 1: Recommended Concentration Range for In Vitro Assays

| Assay Type | Cell Line Examples | Suggested Concentration Range | Incubation Time |

| AChE Inhibition | SH-SY5Y (Neuroblastoma)[3] | 1 nM - 100 µM | 1 - 24 hours |

| Cytotoxicity | HepG2 (Hepatoma)[4], CaCo-2 (Colon Adenocarcinoma)[5] | 0.1 µM - 200 µM | 24 - 72 hours |

| Apoptosis | THP-1 (Monocytic Leukemia), Jurkat (T-lymphocyte)[6] | 1 µM - 100 µM | 6 - 48 hours |

| Signaling Pathway Analysis | PC-12 (Pheochromocytoma), Primary Neurons | 0.1 µM - 50 µM | 30 min - 24 hours |

Note: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.

Table 2: Summary of Expected Outcomes

| Assay | Endpoint Measured | Expected Effect of this compound |

| AChE Inhibition | Reduced hydrolysis of acetylcholine or its substrate analogs[3] | Dose-dependent decrease in AChE activity |

| Cytotoxicity (e.g., MTT, LDH) | Cell viability, membrane integrity[7][8] | Potential for cytotoxicity at high concentrations |

| Apoptosis (e.g., Annexin V, Caspase-3) | Phosphatidylserine externalization, caspase activation[9][10] | Induction of apoptosis in susceptible cell lines[2] |

| Signaling Pathway Analysis (e.g., Western Blot) | Phosphorylation of key signaling proteins | Modulation of pathways like PI3K/Akt or MAPK[11][12] |

Experimental Protocols

Cell-Based Acetylcholinesterase Inhibition Assay

This protocol is adapted from established methods for measuring AChE activity in a human neuroblastoma cell line, SH-SY5Y.[3]

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., PBS)

-

Acetylthiocholine (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[5]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (a known AChE inhibitor like donepezil). Incubate for the desired time (e.g., 1-24 hours).

-

Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding a suitable lysis buffer and incubating for 15 minutes.

-

Enzymatic Reaction: Add 50 µL of the cell lysate to a new 96-well plate. To each well, add 50 µL of DTNB solution followed by 50 µL of ATCh solution.

-

Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.[5]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

Materials:

-

Selected cell line (e.g., HepG2)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for 24-72 hours. Include vehicle and positive controls (e.g., a known cytotoxic agent).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

Materials:

-

Selected cell line (e.g., Jurkat)

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 6-48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Visualizations

Caption: Experimental workflow for assessing this compound in cell culture.

Caption: Potential signaling pathways modulated by AChE inhibition.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers to evaluate the in vitro effects of this compound. These assays are fundamental for characterizing its inhibitory activity, determining its cytotoxic profile, and elucidating its effects on cellular processes such as apoptosis. The successful application of these methods will contribute to a deeper understanding of the biological actions of this compound and its potential as a therapeutic agent. It is imperative to empirically determine the optimal conditions for each experiment, as cellular responses can vary significantly between different cell lines and experimental setups.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a highly sensitive cytotoxicity assay system for CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. acute cytotoxicity assays: Topics by Science.gov [science.gov]

- 8. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 凋亡分析检测 [sigmaaldrich.com]

- 10. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular signaling in primary sensory neurons and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Study Design for AChE-IN-31 in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors enhance cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory. AChE-IN-31 is a novel, potent, and selective acetylcholinesterase inhibitor with potential therapeutic applications in cognitive disorders. These application notes provide a detailed framework for the in vivo evaluation of this compound in rodent models to assess its efficacy, mechanism of action, and preliminary safety profile.

Hypothesized Signaling Pathway of this compound

The primary mechanism of action for an acetylcholinesterase inhibitor is to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Caption: Hypothesized signaling pathway of this compound.

In Vivo Study Design and Experimental Workflow

A comprehensive in vivo study will be conducted to evaluate the efficacy of this compound in a scopolamine-induced amnesia rodent model. The study will involve behavioral assessments, followed by ex vivo biochemical analyses.

Application Notes and Protocols for the In Vivo Study of Novel Acetylcholinesterase (AChE) Inhibitors

Disclaimer: As of November 2025, no publicly available scientific literature or data could be found for a compound specifically designated "AChE-IN-31." The following application notes and protocols are a generalized guide for the preclinical in vivo evaluation of novel acetylcholinesterase (AChE) inhibitors, based on established methodologies and data from representative compounds in this class. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their compound of interest.

Introduction: The Role of AChE Inhibitors in Preclinical Research

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibiting AChE increases the level and duration of acetylcholine's action, a mechanism central to the symptomatic treatment of conditions like Alzheimer's disease, where there is a loss of cholinergic neurons.[3][4][5] Preclinical animal studies are essential to determine the efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of new AChE inhibitors before they can be considered for clinical investigation.[1][3] These studies often involve animal models of cognitive impairment to assess the therapeutic potential of the compounds.[3][5]

Data Presentation: Dosage and Administration of Representative AChE Inhibitors

The effective dosage of an AChE inhibitor can vary significantly based on the compound's potency, selectivity, and pharmacokinetic properties. The following tables summarize data from published studies on other AChE inhibitors to provide a reference for experimental design.

Table 1: Examples of AChE Inhibitor Dosage in Rodent Models

| Compound Name | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |

| Donepezil | Scopolamine-induced mice | Oral (p.o.) | 3 mg/kg | Significantly prevented memory impairment in a Y-maze test. | [6] |

| Donepezil | Hairless Rats | Oral (p.o.) | 3 - 10 mg/kg | Resulted in a maximum plasma AChE inhibition of 31.5 ± 5.7%. | [6] |

| GAL-CU Hybrid | Mice | Oral (p.o.) | 5 mg/kg | Produced a 25% reduction in brain AChE activity. | [7] |

| Compound 2c (Uracil-based) | APP/PS1 Mice | Intraperitoneal (i.p.) | 5 - 10 mg/kg | Inhibited brain AChE activity by 52 ± 5% and reduced Aβ plaque burden. | [5] |